2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both a pyrazole and a tetrahydroisoquinoline moiety. These structural motifs are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
Target of Action
The primary targets of the compound 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline are currently unknown. The compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological effects . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-pyrazole with a suitable tetrahydroisoquinoline derivative in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(1H-pyrazol-1-yl)ethyl)piperidine
- 4-(2-(1H-pyrazol-1-yl)ethyl)piperidine
- 2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine dihydrochloride
Uniqueness
2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the pyrazole and tetrahydroisoquinoline moieties in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to similar compounds that may only contain one of these moieties.
Properties
IUPAC Name |
2-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-5-14-12-16(9-6-13(14)4-1)10-11-17-8-3-7-15-17/h1-5,7-8H,6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQWIWQVHDJOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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